molecular formula C25H18N2O3S B3468791 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate

Cat. No.: B3468791
M. Wt: 426.5 g/mol
InChI Key: ZJQWIDXPLCFPMO-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of diphenylamine with sulfur, followed by oxidation. The quinolinecarboxylate moiety is then introduced through a series of condensation reactions involving appropriate quinoline derivatives .

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones, which may alter the biological activity of the compound.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols, potentially modifying the compound’s pharmacokinetic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and cell death, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds to 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-methyl-4-quinolinecarboxylate include other phenothiazine derivatives, such as chlorpromazine and promethazine. These compounds share the phenothiazine core but differ in their substituents, leading to variations in their biological activities and pharmacological profiles . For example, chlorpromazine is primarily used as an antipsychotic, while promethazine is used as an antihistamine and antiemetic . The unique combination of the phenothiazine and quinolinecarboxylate moieties in this compound may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c1-16-14-18(17-8-2-3-9-19(17)26-16)25(29)30-15-24(28)27-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)27/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQWIDXPLCFPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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